![molecular formula C11H15FN2O2 B1524542 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid CAS No. 1248655-94-8](/img/structure/B1524542.png)
2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid
Overview
Description
Cimbuterol is a β-adrenergic receptor agonist . It is used as a laboratory chemical and for the manufacture of substances .
Molecular Structure Analysis
The molecular formula of Cimbuterol is C13H19N3O . The exact mass is 233.15300 .Physical And Chemical Properties Analysis
The melting point of Cimbuterol is 189-191°C . The molecular weight is 233.31 . The exact mass is 233.15300 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of related compounds, such as 2-amino-5-fluorothiazole hydrochloride, highlights methods involving no chromatographic purification and suitable for multikilogram quantities. This indicates potential for large-scale production of similar compounds like 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid (Briner et al., 2006).
- Solid-Phase Synthesis : Techniques involving solid-phase synthesis, as used for producing substituted 2-aminomethylbenzimidazoles from 4-fluoro-3-nitrobenzoic acid, might be applicable for creating derivatives of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid (Kilburn et al., 2000).
Applications in Medicinal Chemistry
- Antitumor Properties : Research on similar compounds, like 2-(4-amino-3-methylphenyl)benzothiazoles, shows potential antitumor properties, indicating possible applications of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid in developing novel cancer therapies (Bradshaw et al., 2002).
- Radiopharmaceutical Applications : The synthesis of radio-labeled compounds like 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine suggests potential use of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid in radiopharmaceuticals (Wagner et al., 2009).
Optical and Fluorescence Properties
- Fluorescence Studies : Research into the dual fluorescence effects of thiadiazoles suggests potential for 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid in fluorescence-based applications, such as biological imaging or sensing (Budziak et al., 2019).
Bioactive Compound Synthesis
- Synthesis of Bioactive Compounds : Studies on oxadiazole natural product analogs indicate potential in synthesizing bioactive compounds with 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid, which may have applications in drug discovery (Maftei et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-amino-5-(tert-butylamino)-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)14-9-4-6(10(15)16)8(13)5-7(9)12/h4-5,14H,13H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNMXJZHBFJIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C(=C1)C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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